molecular formula C10H12N5Na2O7P B7888990 Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate hydrate(x:1:x)

Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate hydrate(x:1:x)

Cat. No. B7888990
M. Wt: 391.19 g/mol
InChI Key: QGXLVXZRPRRCRP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate hydrate(x:1:x) is a useful research compound. Its molecular formula is C10H12N5Na2O7P and its molecular weight is 391.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate hydrate(x:1:x) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate hydrate(x:1:x) including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate hydrate involves the protection of the hydroxyl groups, followed by the coupling of the protected sugar with the protected nucleobase, and then deprotection of the resulting compound. The phosphate group is then introduced, followed by the addition of sodium to form the final product.

Starting Materials
D-ribose, 6-chloropurine, diisopropylamine, trimethylsilyl chloride, sodium phosphate, sodium hydroxide, wate

Reaction
Protect the hydroxyl groups of D-ribose using trimethylsilyl chloride and diisopropylamine, Protect the amino group of 6-chloropurine using TBDMS chloride and imidazole, Couple the protected sugar and nucleobase using 1,3-dicyclohexylcarbodiimide and 4-dimethylaminopyridine, Deprotect the resulting compound using tetra-n-butylammonium fluoride, Introduce the phosphate group using di-tert-butyl dicarbonate and triethylamine, Add sodium hydroxide to the phosphate group to form the final product, Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate hydrate

properties

IUPAC Name

disodium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXLVXZRPRRCRP-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N5Na2O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disodium [5-(6-aminopurin-9-yl)-3,4-dihydroxy-2-oxolanyl]methyl phosphate

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